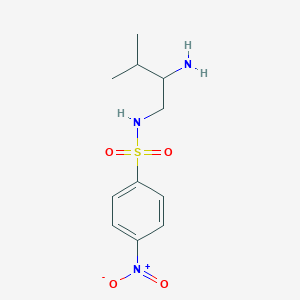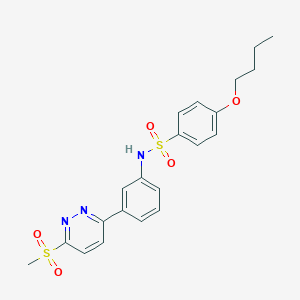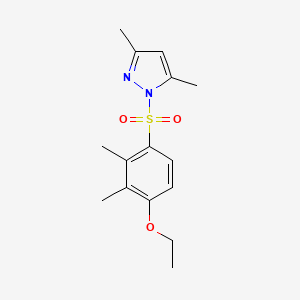
4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of sulfonylbenzamides and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide acts as a selective inhibitor of Syk kinase activity, thereby blocking the downstream signaling pathways that regulate immune responses. It also inhibits the activation of B cells and macrophages, which play a crucial role in the pathogenesis of various autoimmune disorders.
Biochemical and Physiological Effects:
4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been shown to reduce inflammation and tissue damage in various preclinical models of autoimmune disorders. It also exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is its high selectivity for Syk kinase activity, which minimizes off-target effects. It also exhibits good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, its efficacy and safety in humans are yet to be established, and further studies are required to determine its optimal dosage and administration.
Zukünftige Richtungen
Several future directions for research on 4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide include its potential therapeutic applications in various autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and lupus. It also has potential applications in the treatment of various cancers, including lymphoma and leukemia. Further studies are required to determine its efficacy and safety in humans and to optimize its dosage and administration. Additionally, it may be used in combination with other drugs to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide involves several steps, including the coupling of 4-pyridin-2-yl-1,3-thiazol-2-amine with 4-bromo-2-chloro-benzoic acid, followed by the reaction with piperidine-4-sulfonyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several kinases, including spleen tyrosine kinase (Syk), which is involved in various signaling pathways that regulate immune responses.
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-19(23-20-22-18(14-28-20)17-6-2-3-11-21-17)15-7-9-16(10-8-15)29(26,27)24-12-4-1-5-13-24/h2-3,6-11,14H,1,4-5,12-13H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGDQQZUHAZWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2911672.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2911678.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2911679.png)
![3-(4-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2911683.png)
![2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol](/img/structure/B2911684.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2911688.png)